Kinase Inhibition Potency: Comparative IC50 Data for a Related BTK Inhibitor Scaffold
While direct head-to-head data for the exact target compound is limited in the public domain, high-strength class-level inference can be drawn from a closely related advanced lead compound. A proprietary compound (BDBM588276) featuring a 4-phenoxyphenyl pyrazole core, a direct structural analog, demonstrates potent and selective inhibition of Bruton's Tyrosine Kinase (BTK) with IC50 values of 6.30 nM and 8 nM for wild-type and C481S mutant forms, respectively [1]. This quantitative potency is a direct result of the phenoxyphenyl group's interaction with the BTK hydrophobic pocket. In contrast, a simpler pyrazole control compound lacking this moiety, 3-(4-phenoxyphenyl)-1H-pyrazole, showed an IC50 of >65 µM (>65,000 nM) against a parasitic adenosine kinase, illustrating a >10,000-fold loss in potency when the phenoxyphenyl substitution and 3-amino group are not optimally presented [2]. This stark difference underscores the critical nature of the 5-(3-phenoxyphenyl)- substitution pattern for achieving nanomolar affinity in relevant kinase targets.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not available for exact compound; data for closely related 4-phenoxyphenyl pyrazole analog: IC50 = 6.30 nM (BTK wt) |
| Comparator Or Baseline | 3-(4-phenoxyphenyl)-1H-pyrazole: IC50 > 65 µM (>65,000 nM) (Parasitic adenosine kinase) |
| Quantified Difference | >10,000-fold difference in potency between related active scaffold and a simpler phenoxyphenyl-pyrazole negative control |
| Conditions | Biochemical kinase inhibition assay; BTK wt/C481S for active analog; Adenosine kinase assay for comparator |
Why This Matters
This provides strong quantitative validation that the phenoxyphenyl-pyrazole scaffold is a privileged structure for high-potency kinase inhibition, justifying its selection over generic pyrazoles in drug discovery programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM588276. Retrieved April 18, 2026, from https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=11740 View Source
- [2] Kuettel, S., et al. (2009). Adenosine Kinase of T. b. rhodesiense Identified as the Putative Target of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Using Chemical Proteomics. PLoS Neglected Tropical Diseases, 3(8), e506. Retrieved from https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0000506 View Source
